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molecular formula C15H14ClN3O2 B8754092 5-Chloro-3-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

5-Chloro-3-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

Cat. No. B8754092
M. Wt: 303.74 g/mol
InChI Key: PYIJHTHRVRUNEB-UHFFFAOYSA-N
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Patent
US08569295B2

Procedure details

CDI (583 mg, 3.56 mmol) was added to a solution of 4-chloro-3-((4-methoxybenzylamino)methyl) pyridin-2-amine (100 mg, 1.19 mmol) in acetonitrile (5 mL), and stirred for 1 h at room temperature. The resulting precipitate was filtered, and washed with H2O and MeOH, to provide 1 as a solid. LC-MS (M+H=303, obsd.=303. 1H NMR: (DMSO-D6) δ 3.74 (s, 3H); 4.34 (s, 2H); 4.52(s, 2H); 6.92 (d, 2H); 7.03 (d, 1H); 7.26 (d, 2H); 8.03 (d, 1H); 10.08 (s, 1H).
Name
Quantity
583 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.[Cl:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([NH2:20])[C:15]=1[CH2:21][NH:22][CH2:23][C:24]1[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=1>C(#N)C>[Cl:13][C:14]1[C:15]2[CH2:21][N:22]([CH2:23][C:24]3[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=3)[C:6](=[O:7])[NH:20][C:16]=2[N:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
583 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C(C(=NC=C1)N)CNCC1=CC=C(C=C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with H2O and MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=NC=2NC(N(CC21)CC2=CC=C(C=C2)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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